Dramatic Increase in Acidity (pKa) vs. Alanine and α-Fluoroalanine
Trifluoroalanine exhibits a significantly lower pKa value compared to both alanine and its monofluorinated analog. While alanine and α-fluoroalanine have virtually identical pKa values (~2.34), the trifluoromethyl group in trifluoroalanine reduces the pKa to approximately 0.81 [1]. This shift of ~1.5 units drastically alters the compound's charge state and reactivity at physiological pH, enabling distinct intermolecular interactions not possible with the parent alanine or α-fluoroalanine.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 0.81 (predicted) |
| Comparator Or Baseline | Alanine: pKa ≈ 2.34; α-Fluoroalanine: pKa ≈ 2.34 |
| Quantified Difference | ΔpKa ≈ -1.53 units (more acidic) |
| Conditions | Aqueous solution, 25 °C (predicted/computed values) |
Why This Matters
This pKa shift fundamentally changes the molecule's ionization state at physiological pH, enabling unique electrostatic interactions and reactivity profiles that alanine and α-fluoroalanine cannot replicate.
- [1] Schlosser, M. (1998). Parametrization of substituents: Effects of fluorine and other heteroatoms and OH, NH, and CH acidities. Angewandte Chemie International Edition, 37(11), 1496-1513. doi:10.1002/(SICI)1521-3773(19980619)37:11<1496::AID-ANIE1496>3.0.CO;2-U View Source
